2,3,4,5-Tetrachloro-6-(6-hydroxy-3-oxo-3h-xanthen-9-yl)benzoic acid
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Overview
Description
2,3,4,5-Tetrachloro-6-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid is a complex organic compound known for its unique structural properties and diverse applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrachloro-6-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid typically involves multi-step organic reactions. One common method includes the chlorination of benzoic acid derivatives followed by the introduction of the xanthene moiety through a series of condensation reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes and the use of specialized reactors to handle the reactive intermediates. The production process is designed to maximize yield and purity while minimizing the formation of by-products. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetrachloro-6-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the xanthene moiety or the benzoic acid part of the molecule.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized benzoic acid derivatives.
Scientific Research Applications
2,3,4,5-Tetrachloro-6-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool in medical imaging.
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetrachloro-6-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
Solvent Red 48: A similar compound used as a colorant in drugs and cosmetics.
2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid: Another related compound with similar structural features.
Uniqueness
2,3,4,5-Tetrachloro-6-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid is unique due to its specific arrangement of chlorine atoms and the xanthene moiety, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its diverse applications in different fields make it a valuable compound for scientific research and industrial use.
Properties
IUPAC Name |
2,3,4,5-tetrachloro-6-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H8Cl4O5/c21-16-14(15(20(27)28)17(22)19(24)18(16)23)13-9-3-1-7(25)5-11(9)29-12-6-8(26)2-4-10(12)13/h1-6,25H,(H,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZRCHFYEHSOOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC3=CC(=O)C=CC3=C2C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H8Cl4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80298307 |
Source
|
Record name | 2,3,4,5-tetrachloro-6-(6-hydroxy-3-oxo-3h-xanthen-9-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80298307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13245-63-1 |
Source
|
Record name | NSC122392 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122392 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3,4,5-tetrachloro-6-(6-hydroxy-3-oxo-3h-xanthen-9-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80298307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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